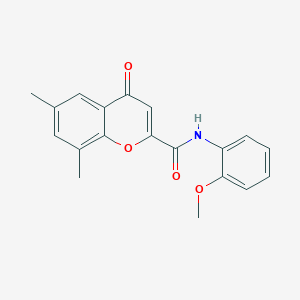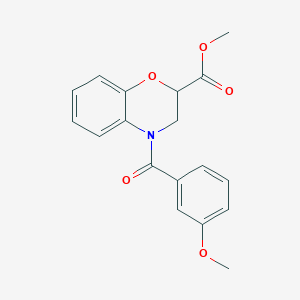![molecular formula C21H18ClN3O3 B11413030 5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11413030.png)
5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include dimethylamine, sodium phenoxide, and sodium thiophenoxide. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolopyrimidine derivatives such as:
- 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine
- 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine .
These compounds share structural similarities but differ in their specific substituents and resulting properties. The uniqueness of 5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C21H18ClN3O3 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18ClN3O3/c1-23-16-12-25(15-10-6-7-11-17(15)28-3)19(13-8-4-5-9-14(13)22)18(16)20(26)24(2)21(23)27/h4-12H,1-3H3 |
Clé InChI |
NBYIJWIXRWQTFA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B11412951.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11412953.png)

![2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11412963.png)


![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B11412998.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413012.png)
![5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11413016.png)

![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413039.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B11413041.png)
